3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Thieno[2,3-d]pyrimidin-4(3H)-one is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors involved in cancer, viral infections, and other diseases . The compound 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one features:
- 3-Ethyl group: Enhances lipophilicity and modulates pharmacokinetics.
- 5,6-Dimethyl substituents: Improve steric interactions with hydrophobic binding pockets.
This derivative is hypothesized to act as a kinase inhibitor (e.g., VEGFR-2) due to structural similarities to reported analogs .
Properties
IUPAC Name |
3-ethyl-5,6-dimethyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-4-20-17(22)15-11(2)12(3)24-16(15)19-18(20)23-10-14(21)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPJVATIUSRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335399-66-1 | |
| Record name | 3-ET-5,6-DIMETHYL-2-((2-OXO-2-PHENYLETHYL)THIO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The synthesis of 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves several steps including the use of 2-hydroxyacetophenone and other reagents. The final product is characterized by its molecular formula and a molecular weight of 358.47 g/mol. The compound has been reported to crystallize in a monoclinic system with specific crystallographic parameters detailed in Table 1.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 9.2911(15) |
| b (Å) | 17.525(3) |
| c (Å) | 8.5586(15) |
| β (°) | 109.358(7) |
| Volume (ų) | 1314.8(4) |
| Z | 4 |
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of specific kinases and modulating signaling pathways associated with cell survival and proliferation. For instance, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit promising antibacterial properties. For instance, studies have shown that compounds within this family can inhibit the growth of multi-drug-resistant bacteria such as MRSA and VRE at low concentrations (2–16 mg/L) . The mechanism often involves interference with bacterial enzyme systems, making them potential candidates for antibiotic development.
Antitumor Activity
Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives may act as effective antitumor agents. For example, certain analogues have demonstrated dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy . The IC50 values for these compounds have been reported in the low nanomolar range, indicating potent activity against tumor cells.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group undergoes nucleophilic substitution, particularly in the presence of alkylating agents. Key reactions include:
S-Alkylation
Reaction with α-haloketones (e.g., phenacyl bromide) replaces the thioether group, forming new thioalkyl derivatives . For example:
Conditions : Ethanolic NaOH, reflux (5–8 hours).
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenacyl bromide | 2-(Phenacylthio) derivative | 75–85 | |
| Chloroacetone | 2-((2-Oxopropyl)thio) derivative | 70–78 |
Oxidation Reactions
The thioether group is oxidized to sulfone (-SO₂-) under strong oxidizing conditions:
Conditions : Hydrogen peroxide (30%) in acetic acid, 60°C, 4 hours.
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ | Sulfone derivative | High | |
| mCPBA | Sulfoxide intermediate | Moderate |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles. For instance, treatment with ethyl acetoacetate in sodium ethoxide yields pyrido-thiazolo-pyrimidinone derivatives :
Conditions : Reflux in ethanol (12–24 hours).
| Cyclizing Agent | Product Class | Application | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidinones | Antimicrobial agents |
Condensation Reactions
The ketone group (2-oxo) participates in condensation with hydrazines or hydroxylamines:
Conditions : Hydrazine hydrate in ethanol, room temperature.
| Reagent | Product | Biological Activity | Reference |
|---|---|---|---|
| Hydrazine hydrate | Hydrazone derivative | Anticancer |
Electrophilic Aromatic Substitution
The electron-rich thieno-pyrimidine core undergoes nitration or halogenation:
Nitration
Conditions : Concentrated HNO₃, H₂SO₄, 0–5°C .
| Position Modified | Nitration Site | Yield (%) | Reference |
|---|---|---|---|
| C-5 or C-6 | Para to S-atom | 60–65 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids:
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
| Aryl Boronic Acid | Product | Catalyst Efficiency | Reference |
|---|---|---|---|
| Phenylboronic acid | 2-Arylthio derivative | 80–90% |
Hydrolysis Reactions
The acetamide side chain hydrolyzes under acidic or basic conditions:
Conditions : HCl (6M) or NaOH (2M), reflux.
| Hydrolysis Medium | Product | Rate Constant (k) | Reference |
|---|---|---|---|
| HCl | Carboxylic acid derivative | 0.15 h⁻¹ |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs influence bioactivity, solubility, and target specificity. Below is a comparative analysis:
Substituent Variations at Position 2
Position 2 modifications are critical for activity.
Key Observations:
- Electron-withdrawing groups (e.g., 4-nitrophenyl in DNTP) confer resistance in viral targets but may reduce cellular uptake .
- Hydrophobic substituents (e.g., naphthalenyl in 618427-79-5) enhance binding to allosteric pockets but may increase toxicity .
- Ketone-containing side chains (e.g., target compound) balance solubility and target affinity, making them favorable for kinase inhibitors .
Impact of Position 3 Modifications
The 3-ethyl group in the target compound contrasts with analogs featuring allyl (e.g., 325693-44-5, ) or other alkyl chains.
Pharmacological Profiles
- Anticancer Activity: The benzylamino derivative (5a) shows specificity for melanoma, while bulkier analogs (e.g., 618427-79-5) may target prostate or liver cancers .
- Antiviral Activity : DNTP’s nitrophenyl group confers unique resistance profiles in HIV RT, suggesting careful substituent selection is needed to avoid viral escape .
- Kinase Inhibition : The target compound’s 1,3,4-oxadiazol hybrid design (as in ) mimics ATP-binding motifs, enhancing VEGFR-2 affinity .
Q & A
What are the established synthetic routes for 3-Ethyl-5,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiophene precursors with reagents like 2-chloro-N-substituted acetamides. For example:
Thiolation Step : React the potassium salt of a mercapto-oxadiazole derivative (e.g., compound 7 in ) with 2-chloroacetamide derivatives (e.g., 13–17 ) in DMF under reflux (4 hours) with KI as a catalyst. The mixture is poured onto ice to precipitate the product, which is crystallized from ethanol .
Optimization : Yield improvements focus on solvent choice (DMF enhances nucleophilic substitution), catalyst loading (KI at 0.001 mol), and extended reflux times to ensure complete coupling.
Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl, methyl, and phenyl groups).
- X-ray Crystallography : Resolves stereochemical ambiguities. For instance, single-crystal X-ray studies (298 K, R factor = 0.043) validated the thiopyrano-thienopyrimidine backbone in related analogs .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
How can computational methods like molecular docking predict the compound’s biological targets?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve VEGFR-2 or tyrosinase structures (PDB). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).
- Binding Site Analysis : Grid-based docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-836 in VEGFR-2 or His-263 in tyrosinase) .
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with in vitro IC values.
What experimental designs are recommended to address low yield in thioglycolic acid coupling steps?
Methodological Answer:
- Factorial Design : Vary parameters like solvent (DMF vs. DMSO), temperature (80–120°C), and catalyst (KI vs. TBAB).
- Case Study : achieved 72% yield using DMF, KI (0.001 mol), and 4-hour reflux. Alternative solvents (e.g., acetonitrile) reduced yields to <50% due to poor solubility .
- Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Quench unreacted intermediates with aqueous NaHCO.
How can researchers resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability (e.g., logP = 2.8 predicts moderate permeability) and metabolic stability (CYP450 assays).
- Experimental Design : Use split-plot designs (as in ) with replicates (n=4) to account for biological variability. For example:
- Plots : Dosage levels.
- Subplots : Administration routes (oral vs. intravenous).
- Sub-subplots : Time points for plasma concentration measurements .
- Data Normalization : Adjust in vivo results using Hill coefficients to account for non-linear dose-response relationships.
What strategies validate the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Assays : Use ELISA-based kits to measure phosphorylation inhibition (e.g., VEGFR-2 at Tyr-1175).
- Control Experiments :
- Positive Control : Sorafenib (IC = 12 nM).
- Negative Control : Untreated lysates.
- Western Blotting : Confirm downstream effects (e.g., reduced ERK phosphorylation).
- Cross-Validation : Compare with computational predictions (docking scores < -9.0 kcal/mol indicate strong binding) .
How are structure-activity relationships (SARs) analyzed for thienopyrimidine derivatives?
Methodological Answer:
- SAR Workflow :
- Key Findings :
What crystallization techniques yield high-quality single crystals for X-ray studies?
Methodological Answer:
- Slow Evaporation : Dissolve the compound in ethanol/water (9:1) and evaporate at 25°C.
- Case Study : obtained crystals with R factor = 0.043 using ethanol recrystallization. Hexagonal crystal systems (space group P2/c) are common .
- Cryoprotection : Flash-cool crystals in liquid N with 25% glycerol for data collection at 100 K.
How do researchers analyze antioxidant activity in thienopyrimidine derivatives?
Methodological Answer:
- DPPH Assay : Measure radical scavenging at 517 nm. IC values < 50 μM indicate potent activity.
- ORAC Assay : Quantify antioxidant capacity using fluorescein decay kinetics.
- Correlation with Structure : Electron-donating groups (e.g., -OCH) enhance activity by stabilizing radical intermediates .
What statistical methods are employed to validate biological assay reproducibility?
Methodological Answer:
- ANOVA : Compare means across replicates (p < 0.05 for significance).
- Bland-Altman Plots : Assess agreement between technical replicates.
- Power Analysis : Ensure sample size (n ≥ 3) achieves 80% power with α = 0.05.
- Reference : used randomized block designs with split-split plots to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
